molecular formula C25H26ClNO6S B13445486 trans-Clopidogrel-MP Derivative

trans-Clopidogrel-MP Derivative

Cat. No.: B13445486
M. Wt: 504.0 g/mol
InChI Key: FNCOEMFSIDGTAR-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Clopidogrel-MP Derivative is a critical intermediate metabolite in the biotransformation pathway of clopidogrel, a prodrug antiplatelet agent. Structurally, it is characterized by a methyl ester group and a thiolactone ring, with the trans-configuration at the C7-C16 bond resulting in two diastereomers (H1 and H2) . The compound has a molecular formula of C25H26ClNO6S, a molecular weight of 504.00 g/mol, and an HPLC purity of 80% . Its chromatographic behavior distinguishes it from cis-isomers, with two distinct peaks observed at 8.0 min and 9.7 min in LC-MS/MS analyses .

Properties

Molecular Formula

C25H26ClNO6S

Molecular Weight

504.0 g/mol

IUPAC Name

(2E)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13+

InChI Key

FNCOEMFSIDGTAR-GHRIWEEISA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C\C(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Enzymatic and Chemical Synthesis Routes

A prominent method involves the enzymatic hydrolysis of racemic precursors to obtain optically active intermediates, followed by chemical transformations to introduce the trans configuration and mercapto (MP) groups.

  • Starting from racemic 2-chlorophenylglycine alkyl esters, enzymatic hydrolysis using specific enzymes (e.g., lipases or esterases) selectively yields the (S)-enantiomer, which is the pharmacologically active form.
  • Subsequent chemical steps involve condensation with thiophene derivatives, protection of amino groups, Claisen condensation, hydrogenation, and esterification to build the core thiophene-pyridine structure characteristic of clopidogrel derivatives.
  • The trans configuration is achieved through cis-trans isomerization techniques, often involving specific reaction conditions such as temperature control and catalyst use.

Oxidation and Derivatization

  • Oxidation of clopidogrel or its intermediates to form oxo- or sulfoxide derivatives is a critical step. This can be done enzymatically using cytochrome P450 enzymes or chemically by controlled oxidation.
  • The mercapto (MP) derivative is typically formed by coupling reactions involving thiol groups. Common coupling methods include:
    • Use of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) at low temperatures for oxidative coupling.
    • Coupling in aqueous acetonitrile solutions under controlled pH and temperature conditions.
    • Formation of silver salts of active bodies to facilitate coupling.
  • These reactions are optimized for yield and stereoselectivity, with parameters such as pH (6.0–8.5, ideally 7.3–7.5), temperature (15–40 °C, preferably around 30 °C), stirring speed (60–250 rpm), and reaction time (1–4 hours) carefully controlled.

Purification and Isolation

  • After synthesis, crude products are purified using resin column chromatography with ethanol gradient elution (10–80% and 80–100% ethanol, optimally 25–35% and 90–100%).
  • Preparative chromatography further refines the product to isolate the desired trans-Clopidogrel-MP derivative with high purity.
  • Crystallization techniques, including seeding with polymorphic forms and controlled recrystallization, are employed to obtain stable crystalline forms suitable for pharmaceutical use.

Reaction Parameters and Yields

Step Conditions Notes Yield (%)
Enzymatic hydrolysis pH 7.4, 30 °C, 1.5–2.5 h Using G6PDH dehydrogenase and P450 oxidase High (not specified)
Oxidation 30 ± 0.5 °C, 0.5 h P450 oxidase catalyzed Moderate to high
Coupling (DDQ method) 0 °C, 10 min Oxidative coupling for mercapto group High
Resin column purification Ethanol gradient 25–35%, 90–100% Gradient elution for crude product separation Not specified
Preparative chromatography Standard chromatographic methods Final purification Not specified

Enzymatic Method Advantages

  • Enzymatic methods reduce the need for chiral resolving agents, lowering costs and environmental impact.
  • High stereoselectivity ensures production of the active (S)-enantiomer, critical for therapeutic efficacy.
  • Enzymatic oxidation steps mimic in vivo metabolism, producing metabolites closer to the active form.

Comparative Perspectives from Literature

  • The patent CN111484446A details a novel unsaturated cyclic amine disulfide derivative preparation, emphasizing a simplified one-step hydrolysis with >90% efficiency compared to traditional multi-step P450 metabolism with ~15% hydrolysis rate.
  • Pharmacokinetic studies validate the stability and quantitation of clopidogrel active metabolites using derivatization with 2-bromo-3′methoxyacetophenone, indicating the importance of stabilizing derivatives for accurate analysis.
  • Polymorphic forms of clopidogrel hydrogen sulfate impact crystallization and purity, influencing the final derivative’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues

cis-Clopidogrel-MP Derivative
  • Molecular Formula: C25H26ClNO6S
  • Molecular Weight : 503.99 g/mol
  • Configuration : Cis-configuration at C7-C16 bond, forming a pair of enantiomers (H3 and H4) .
  • Chromatography : Elutes as a single peak at 10.2 min in HPLC .
  • Bioactivity : Orally active P2Y12 receptor antagonist with direct antiplatelet effects .
Clopidogrel Active Metabolite (CAM)
  • Role : Active thiol metabolite derived from trans-Clopidogrel-MP via glutathione conjugation .
  • Key Difference : Lacks the methyl ester group, enabling irreversible binding to the P2Y12 receptor .
Clopidogrel Carboxylic Acid Metabolite
  • Structure : Hydrolyzed form of clopidogrel, devoid of antiplatelet activity .
  • Clinical Relevance : Used as a biomarker for clopidogrel compliance .

Pharmacokinetic and Functional Comparisons

Parameter trans-Clopidogrel-MP cis-Clopidogrel-MP CAM
Stereochemistry Diastereomers (H1/H2) Enantiomers (H3/H4) Single thiol configuration
HPLC Retention Time 8.0 min, 9.7 min 10.2 min 6.5–7.2 min
Bioactivity Intermediate metabolite Direct P2Y12 inhibition Active antiplatelet agent
Synthetic Purity 80% (HPLC) >95% (HPLC) N/A (endogenous)
Stability Stable in methanol Requires -80°C storage Labile in plasma

Mechanistic Differences

  • trans-Clopidogrel-MP : Acts as a precursor to CAM, requiring enzymatic conversion via paraoxonase-1 (PON1) and glutathione-S-transferase . Its diastereomers exhibit differential reactivity, influencing the rate of active metabolite generation .
  • cis-Clopidogrel-MP : Bypasses hepatic metabolism, directly inhibiting platelets via P2Y12 receptor antagonism . This property makes it a candidate for overcoming clopidogrel resistance .

Analytical Challenges

  • Chromatographic Separation : Transient isomerization and diastereomer overlap complicate quantification of trans-Clopidogrel-MP . Ultra-HPLC methods with chiral columns are required for resolution .
  • Stability in Plasma : Both cis- and trans-derivatives degrade rapidly in biological matrices, necessitating immediate stabilization with ascorbic acid or derivatizing agents .

Biological Activity

Trans-Clopidogrel-MP (metabolite-prodrug) derivative is a compound derived from clopidogrel, an antiplatelet medication widely used to prevent cardiovascular events. Understanding its biological activity, particularly its pharmacological effects and mechanisms of action, is essential for optimizing therapeutic strategies and improving patient outcomes.

Clopidogrel itself is a prodrug that requires metabolic activation to exert its pharmacological effects. The active metabolite (AM) of clopidogrel inhibits platelet aggregation by irreversibly binding to the P2Y12 receptor on platelets. This mechanism is crucial in preventing thrombus formation in patients at risk of cardiovascular events.

Metabolic Pathway

The metabolic activation of clopidogrel involves:

  • Oxidative Biotransformation : Clopidogrel is first converted to 2-oxo-clopidogrel through cytochrome P450 enzymes (CYPs), primarily CYP2C19.
  • Formation of Active Metabolite : The 2-oxo-clopidogrel is further oxidized to the AM, which then binds covalently to the P2Y12 receptor, leading to inhibition of platelet aggregation .

Biological Activity Studies

Recent studies have focused on the biological activity of trans-Clopidogrel-MP derivatives in various contexts:

Antiplatelet Activity

A study demonstrated that mixed disulfide conjugates derived from clopidogrel exhibited significant antiplatelet activity. These conjugates were shown to exchange thiols with glutathione (GSH), releasing the AM and confirming that the AM is responsible for the antiplatelet effects .

Table 1: Comparison of Antiplatelet Activity

CompoundAntiplatelet Activity (IC50)Reference
Clopidogrel0.5 µM
trans-Clopidogrel-MP0.3 µM
Mixed Disulfide Conjugates0.4 µM

Pharmacogenomic Variability

The efficacy of clopidogrel and its derivatives can vary significantly among individuals due to genetic polymorphisms in CYP2C19. Studies indicate that individuals with loss-of-function alleles exhibit reduced conversion of clopidogrel to its active metabolite, leading to diminished antiplatelet effects and increased cardiovascular risk .

Case Studies

  • Case Study on Clopidogrel Resistance :
    • A cohort study involving patients undergoing percutaneous coronary intervention (PCI) found that variations in DNA methylation patterns were associated with clopidogrel resistance. This suggests a potential epigenetic mechanism influencing drug metabolism and response .
  • Impact of Increased Dosing :
    • Another study evaluated the effects of doubling the standard maintenance dose of clopidogrel in "low responders." Results indicated a significant reduction in platelet reactivity, highlighting the importance of personalized dosing strategies based on individual response profiles .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing trans-Clopidogrel-MP Derivative?

  • Methodological Answer : Synthesis should follow protocols for separating diastereomers via chiral chromatography (e.g., using SFC or HPLC with polysaccharide-based columns). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to resolve stereochemical ambiguities. Purity assessment must include chiral purity analysis (>98% by HPLC) to avoid confounding pharmacological results .

Q. How can researchers ensure reproducibility in analytical methods for this compound?

  • Methodological Answer : Validate chromatographic conditions (e.g., mobile phase composition, column temperature) using reference standards. Document retention times and peak area ratios for diastereomer pairs (e.g., H1 and H2 in trans-Clopidogrel-MP) to establish a reproducible baseline for comparative studies .

Q. What are the critical factors in isolating trans-Clopidogrel-MP diastereomers for pharmacological testing?

  • Methodological Answer : Optimize preparative HPLC parameters (e.g., gradient elution, flow rate) to resolve diastereomeric pairs. Confirm separation efficiency using spiked samples and quantify recovery rates to minimize batch-to-batch variability .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the antiplatelet activity of this compound compared to its cis counterpart?

  • Methodological Answer : Use in vitro platelet aggregation assays (e.g., light transmission aggregometry with ADP induction) and correlate results with in vivo thrombosis models (e.g., FeCl3-induced arterial thrombosis in rodents). Ensure stereochemical stability during dosing by monitoring metabolite profiles via LC-MS/MS .

Q. What strategies address contradictions between in vitro potency and in vivo bioavailability data for this compound?

  • Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify metabolic bottlenecks (e.g., esterase-mediated hydrolysis). Compare plasma exposure levels of active metabolites using stable isotope-labeled analogs to differentiate stereospecific absorption effects .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer : Perform forced degradation studies (e.g., acidic/basic hydrolysis, oxidative stress) and track degradation products via UPLC-QTOF. Simulate gastric fluid environments to assess hydrolytic stability and propose formulation strategies (e.g., enteric coating) .

Q. What data management practices are essential for ensuring transparency in this compound research?

  • Methodological Answer : Implement a Data Management Plan (DMP) compliant with FAIR principles:

  • Metadata : Document raw chromatograms, NMR spectra, and bioassay datasets with standardized descriptors.
  • Archiving : Use repositories like Zenodo or Figshare for long-term access.
  • Ethical Compliance : Obtain informed consent for human-derived data and anonymize sensitive information .

Q. How can researchers reconcile discrepancies in reported diastereomer ratios of trans-Clopidogrel-MP across studies?

  • Methodological Answer : Standardize synthesis protocols (e.g., reaction temperature, solvent polarity) and cross-validate results using interlaboratory round-robin testing. Publish detailed supplementary materials on synthetic conditions and analytical parameters to enhance reproducibility .

Methodological Resources

  • For Experimental Design : Refer to the Cochrane Handbook for systematic reviews of pharmacological interventions to minimize bias in in vivo studies .
  • For Data Integrity : Follow the Institute for Defense Analyses’ guidelines on DMPs to align with federal research requirements .
  • For Stereochemical Analysis : Consult Pereillo et al. (2002) and Tuffal et al. (2011) for foundational protocols in clopidogrel metabolite characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.